

# Application Notes and Protocols for GJ103

## Sodium Salt Administration in Mice

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### Compound of Interest

Compound Name: **GJ103 sodium salt**

Cat. No.: **B593885**

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## Introduction

**GJ103 sodium salt** is a water-soluble analog of the read-through compound GJ072. Read-through compounds are a class of small molecules with the potential to suppress nonsense mutations, offering a therapeutic strategy for a variety of genetic disorders. These application notes provide detailed protocols for the preclinical evaluation of **GJ103 sodium salt** in murine models. Due to the limited publicly available in vivo data for **GJ103 sodium salt**, the following protocols are based on the known physicochemical properties of the compound, information on its parent compound GJ072, and established best practices for compound administration in mice. Researchers are advised to perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.

## Compound Information and Solubility

A summary of the key characteristics of **GJ103 sodium salt** is provided in Table 1. Its water solubility is a significant advantage for in vivo studies, simplifying formulation and administration.

Table 1: Properties of **GJ103 Sodium Salt**

Property	Value	Source
Molecular Weight	366.37 g/mol	--INVALID-LINK--
Appearance	Crystalline solid	--INVALID-LINK--
Solubility	Water: 18 mg/mL	--INVALID-LINK--
DMSO: 73 mg/mL	--INVALID-LINK--	
Ethanol: Insoluble	--INVALID-LINK--	
Purity	≥98%	--INVALID-LINK--

## Suggested Dosing and Administration Routes

The selection of the administration route depends on the experimental objective, the desired pharmacokinetic profile, and the target tissue. Table 2 provides a summary of suggested starting doses and vehicles for various administration routes. These recommendations are extrapolated from data on similar read-through compounds, such as RTC13, which was well-tolerated in mice at repeated systemic doses of 30 mg/kg.

Table 2: Suggested Dosing and Administration Protocols for **GJ103 Sodium Salt** in Mice

Route of Administration	Suggested Starting Dose Range	Vehicle	Maximum Injection Volume	Frequency
Oral Gavage (PO)	10 - 50 mg/kg	Sterile Water, 0.5% CMC-Na in Water	10 mL/kg	Once or twice daily
Intraperitoneal (IP)	5 - 30 mg/kg	Sterile Saline (0.9% NaCl)	10 mL/kg	Once daily
Intravenous (IV)	1 - 10 mg/kg	Sterile Saline (0.9% NaCl)	5 mL/kg	Once daily or as required

## Experimental Protocols

## Protocol 1: Preparation of GJ103 Sodium Salt Formulations

### A. Oral Gavage Formulation (e.g., 20 mg/kg in a 20g mouse)

- Objective: To prepare a solution of **GJ103 sodium salt** for oral administration.
- Materials:
  - **GJ103 sodium salt**
  - Sterile, purified water or 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
  - Sterile conical tubes
  - Vortex mixer
- Procedure:
  1. Calculate the required amount of **GJ103 sodium salt** and vehicle. For a 20 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the mouse will receive 0.2 mL. The concentration of the solution should be 2 mg/mL.
  2. To prepare 10 mL of a 2 mg/mL solution, weigh 20 mg of **GJ103 sodium salt**.
  3. Add the **GJ103 sodium salt** to a sterile conical tube.
  4. Add 10 mL of sterile water or 0.5% CMC-Na solution.
  5. Vortex thoroughly until the compound is completely dissolved. The use of CMC-Na may result in a homogenous suspension.
  6. Store the formulation at 4°C for short-term use (up to one week) or aliquot and freeze at -20°C for longer-term storage.

### B. Intraperitoneal and Intravenous Injection Formulation (e.g., 10 mg/kg in a 20g mouse)

- Objective: To prepare a sterile solution of **GJ103 sodium salt** for parenteral administration.
- Materials:
  - **GJ103 sodium salt**
  - Sterile 0.9% sodium chloride (saline) solution
  - Sterile conical tubes
  - Vortex mixer
  - Sterile syringe filter (0.22 µm)
- Procedure:
  1. Calculate the required amount of **GJ103 sodium salt** and vehicle. For a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg for IP (0.2 mL) or 5 mL/kg for IV (0.1 mL), the concentration of the solution should be 1 mg/mL for IP and 2 mg/mL for IV.
  2. To prepare 10 mL of a 2 mg/mL solution, weigh 20 mg of **GJ103 sodium salt**.
  3. Add the **GJ103 sodium salt** to a sterile conical tube.
  4. Add 10 mL of sterile saline.
  5. Vortex thoroughly until the compound is completely dissolved.
  6. Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
  7. Store the sterile formulation at 4°C for short-term use.

## Protocol 2: Administration of GJ103 Sodium Salt to Mice

### A. Oral Gavage (PO)

- Objective: To administer a precise volume of **GJ103 sodium salt** solution directly into the stomach of a mouse.

- Materials:
  - Prepared **GJ103 sodium salt** formulation
  - Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball tip for adult mice)
  - Syringe
- Procedure:
  1. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
  2. Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
  3. Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.
  4. Do not force the needle. If resistance is met, withdraw and reposition.
  5. Once the needle is correctly positioned in the stomach, administer the solution slowly.
  6. Gently remove the gavage needle.
  7. Monitor the animal for any signs of distress.
- B. Intraperitoneal (IP) Injection
- Objective: To administer **GJ103 sodium salt** into the peritoneal cavity for systemic absorption.
- Materials:
  - Prepared sterile **GJ103 sodium salt** formulation

- Sterile syringe with an appropriate needle (e.g., 25-27 gauge)
- Procedure:
  1. Restrain the mouse, exposing the abdomen.
  2. Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
  3. Insert the needle at a 15-20 degree angle.
  4. Aspirate gently to ensure no fluid or blood is drawn, which would indicate incorrect placement in an organ or blood vessel.
  5. Inject the solution slowly.
  6. Withdraw the needle and return the mouse to its cage.

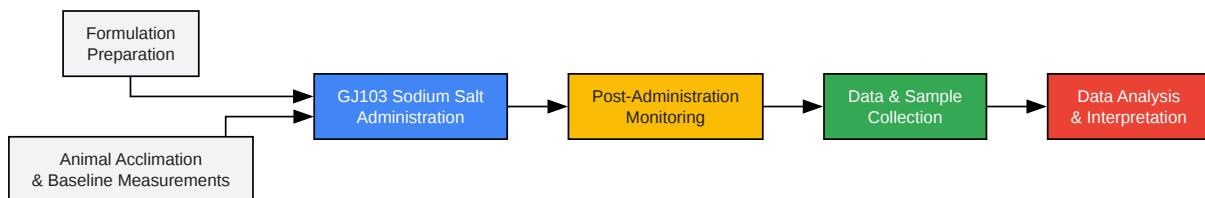
#### C. Intravenous (IV) Injection

- Objective: To administer **GJ103 sodium salt** directly into the bloodstream for rapid systemic distribution. The lateral tail vein is the most common site.
- Materials:
  - Prepared sterile **GJ103 sodium salt** formulation
  - Sterile syringe with an appropriate needle (e.g., 27-30 gauge)
  - A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.
  - A mouse restrainer.
- Procedure:
  1. Warm the mouse's tail to make the veins more visible.
  2. Place the mouse in a restrainer.

3. Disinfect the tail with an alcohol swab.
4. Identify one of the lateral tail veins.
5. Insert the needle, bevel up, into the vein at a shallow angle.
6. A successful insertion may be indicated by a small flash of blood in the needle hub.
7. Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
8. After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving **GJ103 sodium salt**.

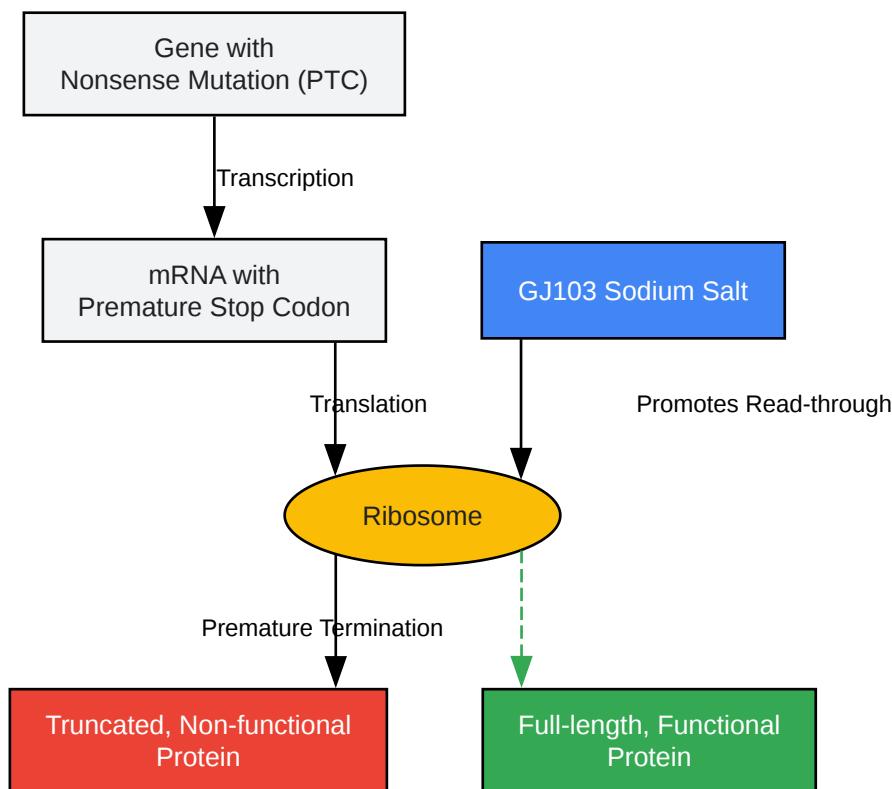


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Caption: General experimental workflow for in vivo studies with **GJ103 sodium salt**.

## Potential Signaling Pathway

GJ103 is an analog of GJ072, a read-through compound that acts on premature termination codons (PTCs) during protein translation. The intended mechanism is to restore the production of full-length, functional proteins from genes containing nonsense mutations.



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